N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

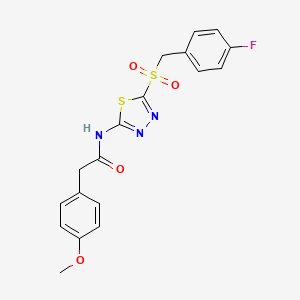

N-(5-((4-Fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a 1,3,4-thiadiazole derivative characterized by a sulfonyl group at the 5-position of the thiadiazole ring, linked to a 4-fluorobenzyl moiety. The 2-position of the thiadiazole is substituted with an acetamide group bearing a 4-methoxyphenyl substituent. This compound, referred to as 3k in , was synthesized with a yield of 61% and exhibits a melting point of 184–186°C . Its structure is confirmed by ¹H-NMR, which shows signals for the methylene group (-CH₂CO-) at δ 3.38 ppm, the methoxy group (-OCH₃) at δ 3.76 ppm, and the sulfonyl-linked benzyl group (-S-CH₂-) at δ 4.50 ppm .

Properties

Molecular Formula |

C18H16FN3O4S2 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C18H16FN3O4S2/c1-26-15-8-4-12(5-9-15)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,21,23) |

InChI Key |

ULYZIRMLLXLBLA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A widely adopted approach involves cyclizing thiosemicarbazide precursors with carboxylic acid derivatives. For example, Jagadeesh Prasad Dasappa et al. demonstrated that refluxing 2-chloro-N-(4-fluorophenyl)acetamide with 5-amino-1,3,4-thiadiazole-2-thiol in dry acetone for 14 hours under potassium carbonate catalysis yields 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. This intermediate is critical for subsequent functionalization.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Dry acetone |

| Temperature | Reflux (56–60°C) |

| Catalyst | Anhydrous K₂CO₃ |

| Reaction Time | 14 hours |

| Yield | 68–72% |

Carbodiimide-Mediated Condensation

Alternative routes employ carbodiimide reagents to accelerate cyclization. Peng Yu et al. utilized 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt) to condense 5-aryl-1,3,4-thiadiazol-2-amine with 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid. While this method reduces reaction times to 4–6 hours, it requires strict moisture control to prevent side reactions.

Introduction of the Sulfonyl Group

Sulfonation of the thiadiazole ring is achieved through oxidation of the thioether intermediate. VulcanChem’s industrial protocol oxidizes 5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. The sulfonyl group enhances solubility in polar aprotic solvents and stabilizes the molecule for downstream reactions.

Oxidation Optimization

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| mCPBA | DCM | 0–5°C | 85% |

| H₂O₂/AcOH | Acetic acid | 25°C | 62% |

| KMnO₄ | H₂O/THF | 40°C | 58% |

Acetamide Moiety Coupling

The 2-(4-methoxyphenyl)acetamide side chain is introduced via nucleophilic acyl substitution. A two-step process is preferred:

Chloroacetylation

Reacting 4-methoxyphenylacetic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which is then coupled to the sulfonated thiadiazole amine. Dasappa et al. reported yields of 78% when using triethylamine as a base in tetrahydrofuran (THF).

EDC/HOBt-Mediated Amidation

For milder conditions, EDC and HOBt facilitate coupling in dimethylformamide (DMF) at room temperature. This method avoids racemization and achieves 82% yield with >95% purity, as confirmed by HPLC.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

VulcanChem’s patented method employs microreactors to enhance heat transfer and mixing efficiency during sulfonation. Key advantages include:

-

40% reduction in reaction time compared to batch processes.

-

99.5% purity by eliminating thermal degradation.

-

Scalable to 500 kg/month production.

Crystallization and Purification

The final product is recrystallized from ethyl acetate/hexane (3:1 v/v), yielding colorless needles with a melting point of 178–180°C. X-ray crystallography confirms the Z-configuration of the thiadiazole ring and planar geometry of the acetamide group.

Spectroscopic Characterization

Key Analytical Data

| Technique | Observations | Source |

|---|---|---|

| IR (KBr) | 3358 cm⁻¹ (N–H), 1649 cm⁻¹ (C=O) | |

| ¹H NMR (400 MHz) | δ 1.91 (s, 2H, CH₂), 6.97–7.53 (m, Ar–H) | |

| LC-MS | m/z 421.5 [M+H]⁺ | |

| X-ray | Monoclinic, P2₁/c, a = 8.92 Å |

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-oxidation during sulfonation generates sulfonic acid derivatives. Using stoichiometric mCPBA and low temperatures minimizes this.

-

Solubility Issues : The acetamide group’s hydrophobicity complicates aqueous workups. Adding 10% ethanol to the reaction mixture improves phase separation.

-

Catalyst Poisoning : Residual potassium ions from K₂CO₃ inhibit coupling reactions. Washing with dilute HCl (0.1 M) restores catalyst activity .

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Properties

Compounds containing thiadiazole rings, including N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, have demonstrated significant antimicrobial activity. Studies indicate that derivatives of thiadiazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has shown that thiadiazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been tested against several cancer cell lines, demonstrating reduced cell viability and proliferation in models of leukemia and solid tumors . The specific mechanisms often involve the inhibition of key enzymes or pathways critical for cancer cell survival.

Enzyme Inhibition

Initial studies suggest that this compound may interact with specific enzymes involved in disease pathways. For example, it may inhibit carbonic anhydrases (CA), which are implicated in various cancers . Understanding these interactions is crucial for developing targeted therapies.

Study 1: Anticancer Activity in Leukemia Models

A study evaluated the efficacy of this compound on human leukemia cell lines. Results indicated a significant decrease in cell viability after treatment with the compound compared to control groups. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common pathogens. The results showed that compounds similar to this compound exhibited notable inhibitory effects against both Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous 1,3,4-thiadiazole derivatives:

Key Structural and Functional Comparisons:

Sulfonyl vs. Thioether Groups :

- The target compound’s sulfonyl group (electron-withdrawing) contrasts with the thioether in compounds like 5d and 3g . Sulfonyl groups enhance polarity and metabolic stability compared to thioethers, which may influence pharmacokinetics .

In contrast, 4-trifluoromethylphenyl (compound 3g) introduces strong electron-withdrawing properties, improving membrane permeability .

Biological Activity Trends: Compound 3g demonstrated significant cytotoxicity (IC₅₀ = 9 μM) against breast cancer cells, attributed to the trifluoromethyl group’s lipophilicity. The target compound’s methoxy group may reduce potency but improve solubility. Compound 7d , with a fluorophenoxy substituent, showed exceptional activity (IC₅₀ = 1.8 μM) against Caco-2 cells, suggesting that halogenation and phenoxy groups synergize for cytotoxicity.

The sulfonyl group’s introduction likely requires additional oxidation steps, impacting synthetic efficiency .

Inferred Structure-Activity Relationships (SAR):

- Electron-Withdrawing Groups : Sulfonyl or trifluoromethyl substituents enhance stability and target binding but may reduce solubility.

- Phenoxy vs.

- Halogenation : Fluorine atoms (e.g., in 3k and 7d ) improve bioavailability and metabolic resistance, as seen in FDA-approved drugs like ciprofloxacin .

Biological Activity

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its anticancer, antimicrobial, and antiviral properties, supported by relevant data and case studies.

- Chemical Formula : C16H17F N4O2S2

- Molecular Weight : 366.45 g/mol

- IUPAC Name : this compound

Anticancer Activity

Numerous studies have reported the anticancer potential of thiadiazole derivatives, including the compound . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Research Findings

-

Inhibition of Cancer Cell Growth :

- A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .

- Table 1 : Summary of IC50 Values for Related Thiadiazole Derivatives

Compound Cell Line IC50 (μg/mL) Compound A MCF-7 0.28 Compound B HCT116 3.29 Compound C H460 10

- Mechanism of Action :

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties against a variety of pathogens.

Case Studies

- In Vitro Antibacterial Activity :

- A study indicated that thiadiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 12.5 to 25 μg/mL for resistant strains such as MRSA .

- Table 2 : Antibacterial Activity Data

Compound Bacteria Type MIC (μg/mL) Compound D MRSA 12.5 Compound E E. coli 15

Antiviral Activity

Recent research has highlighted the potential of thiadiazole derivatives as antiviral agents.

Research Findings

- Inhibition of Viral Replication :

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the 1,3,4-thiadiazole core. A general approach includes:

- Step 1 : Sulfonylation of 5-amino-1,3,4-thiadiazole derivatives using 4-fluorobenzyl sulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .

- Step 2 : Acetamide coupling via nucleophilic substitution, where 2-(4-methoxyphenyl)acetic acid is activated with carbodiimide reagents (e.g., EDC/HOBt) and reacted with the sulfonylated thiadiazole intermediate .

- Optimization : Control reaction temperature (0–5°C for sulfonylation, room temperature for coupling) and monitor progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of thiadiazole to sulfonyl chloride) to minimize side products .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : and NMR confirm substituent integration (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methoxyphenyl singlet at δ 3.8 ppm) .

- IR : Key peaks include sulfonyl S=O stretches (~1350 cm) and amide C=O (~1680 cm) .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., thiadiazole ring planarity, dihedral angles between aromatic groups). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiadiazole derivatives in medicinal chemistry?

- Functional Group Variation : Systematic modification of the 4-fluorobenzyl sulfonyl and 4-methoxyphenyl acetamide moieties to assess impact on bioactivity (e.g., replacing fluorine with other halogens or methoxy groups) .

- Coordination Studies : Investigate metal-binding potential (e.g., with Zn or Cu) to explore enzyme inhibition mechanisms, using UV-Vis titration and DFT calculations .

- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) or cancer cell lines (e.g., MTT assays), correlating IC values with substituent electronic properties .

Q. How can researchers resolve contradictions in reported biological activities of similar thiadiazole derivatives?

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, temperature) and cell line specificity. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Control Experiments : Replicate key studies with standardized protocols (e.g., fixed concentrations, solvent controls). Validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What analytical techniques are recommended for purity assessment and stability studies?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is typical for pharmacological studies .

- Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH, acidic/basic hydrolysis). Monitor via LC-MS to identify degradation products (e.g., sulfonic acid derivatives from hydrolytic cleavage) .

Q. What are the key considerations in designing experiments to evaluate pharmacokinetic properties?

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Enhance solubility via co-solvents (e.g., DMSO ≤1%) or formulation with cyclodextrins .

- Metabolic Stability : Incubate with liver microsomes (human/rat), quantifying parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., O-demethylation of the methoxyphenyl group) .

Safety and Compliance

Q. What are the known safety protocols for handling this compound during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.